molecular formula C20H20ClN3O2 B8367777 6-[4-(3-Chlorobenzoyl)-1-piperazinyl]-3,4-dihydrocarbostyril CAS No. 81839-63-6

6-[4-(3-Chlorobenzoyl)-1-piperazinyl]-3,4-dihydrocarbostyril

Cat. No.: B8367777
CAS No.: 81839-63-6
M. Wt: 369.8 g/mol
InChI Key: ASIOBLGSDPEUMZ-UHFFFAOYSA-N
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Description

6-[4-(3-Chlorobenzoyl)-1-piperazinyl]-3,4-dihydrocarbostyril is a useful research compound. Its molecular formula is C20H20ClN3O2 and its molecular weight is 369.8 g/mol. The purity is usually 95%.
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Properties

81839-63-6

Molecular Formula

C20H20ClN3O2

Molecular Weight

369.8 g/mol

IUPAC Name

6-[4-(3-chlorobenzoyl)piperazin-1-yl]-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C20H20ClN3O2/c21-16-3-1-2-15(12-16)20(26)24-10-8-23(9-11-24)17-5-6-18-14(13-17)4-7-19(25)22-18/h1-3,5-6,12-13H,4,7-11H2,(H,22,25)

InChI Key

ASIOBLGSDPEUMZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-(1-Piperazinyl)-3,4-dihydrocarbostyril monohydrobromide (1 g) was suspended in 15 ml of DMF. After adding 296 mg of sodium hydrogencarbonate, the suspension was stirred at room temperature for 30 minutes to convert the starting compound to 6-(1-piperazinyl)-3,4-dihydrocarbostyril. Then, to the mixture was added 0.62 ml of triethylamine and the mixture was stirred at room temperature while slowly adding dropwise 5 ml of DMF solution containing 532 mg of m-chlorobenzoyl chloride. After completion of addition the reaction mixture was stirred for at room temperature 1 hour. The reaction mixture was poured into a large amount of water and extracted with chloroform. The extract was washed with saturated sodium hydrogencarbonate solution and subsequently with water and dried over anhydrous sodium sulfate. Chloroform was distilled off and residual crystals were recrystallized from methanol to give 0.4 g of 6-[4-(3-chlorobenzoyl)-1-piperazinyl]-3,4-dihydrocarbostyril, m.p. 197°-197.5° C., colorless scales.
Name
6-(1-Piperazinyl)-3,4-dihydrocarbostyril monohydrobromide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
296 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
532 mg
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0.62 mL
Type
solvent
Reaction Step Eight

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